Bleomycin acid

Vue d'ensemble

Description

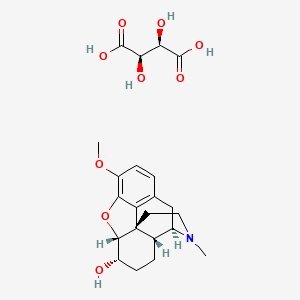

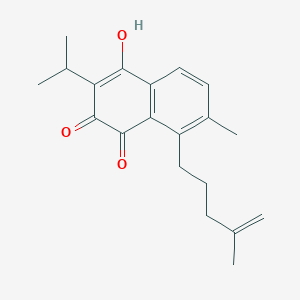

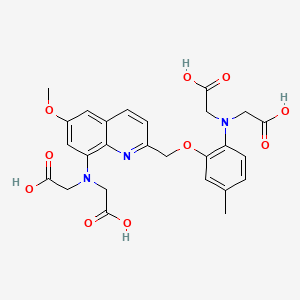

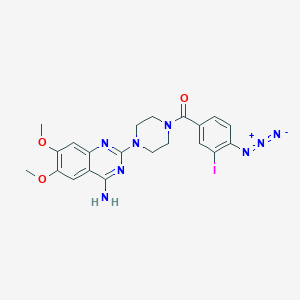

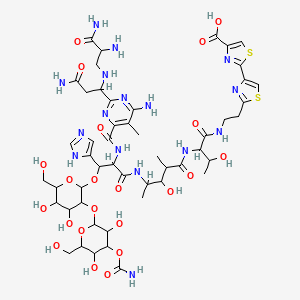

Bleomycin acid, part of the bleomycin family of glycopeptides, exhibits significant antineoplastic activity through its interaction with DNA, necessitating the presence of iron (Fe(II)) and oxygen to induce strand scission. This cleavage process results in the generation of free bases and specific low molecular weight compounds, demonstrating a unique mechanism of action pivotal to its antitumor properties (Giloni et al., 1981).

Synthesis Analysis

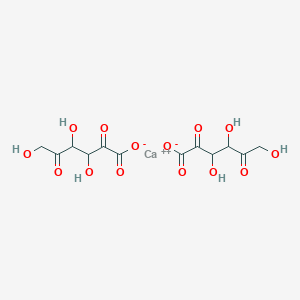

The synthesis of bleomycin analogues and derivatives has been a subject of extensive research. Notably, novel bleomycin analogues with enhanced stability have been synthesized to understand the structural requirements for its biological activity. For instance, robust analogues designed for air-stable ligands of their copper(I) complexes have been studied, demonstrating the detailed synthesis pathways and the structural prerequisites for their antitumor activity (Kurosaki et al., 1999).

Molecular Structure Analysis

Investigations into the molecular structure of bleomycin and its complexes have provided insights into its interaction with DNA. X-ray crystallography studies on copper(II) complexes of new bleomycin analogues have elucidated the coordination geometry and structural dynamics crucial for its DNA cleavage mechanism, offering a deeper understanding of its molecular structure (Kurosaki et al., 1999).

Chemical Reactions and Properties

Bleomycin interacts with DNA to cause strand breaks, a process significantly influenced by its chemical structure and the presence of metallic cofactors. The bleomycins mediate single-stranded and double-stranded DNA damage, requiring specific cofactors, highlighting the complex chemical reactions and properties that underlie its antitumor efficacy (Chen & Stubbe, 2005).

Physical Properties Analysis

The physical properties of bleomycin, including its solubility, stability, and interaction with metallic ions, play a crucial role in its biological activity and therapeutic application. The metal-binding domain of bleomycin, particularly its interaction with iron and copper, is essential for the generation of reactive oxygen species and subsequent DNA cleavage, illustrating the significance of its physical properties in its mechanism of action (Calafat, Won, & Marzilli, 1997).

Chemical Properties Analysis

The chemical properties of bleomycin, including its reactivity with DNA and the generation of radical species, are fundamental to its anticancer activity. The specificity of bleomycin for guanine-cytosine-rich regions of DNA and its ability to mediate oxidative DNA damage through free radical generation are indicative of its complex chemical properties and therapeutic potential (Dorr, 1992).

Applications De Recherche Scientifique

Bleomycin as an Antineoplastic Agent

Bleomycin is primarily known for its use as an antineoplastic agent, particularly effective against various types of carcinomas and lymphomas. It has shown significant response rates in patients with squamous cell carcinoma of various anatomical sites, lymphomas, and testicular carcinoma. The drug's antitumor efficacy is based on its ability to mediate both single-stranded and double-stranded DNA damage, which requires specific cofactors (a transition metal, oxygen, and a one-electron reductant) (Blum, Carter, & Agre, 1973); (Chen & Stubbe, 2005).

Use in Experimental Settings for Lung Fibrosis Induction

Despite its limited clinical role as an anticancer agent due to lung toxicity, bleomycin is extensively used in experimental settings for inducing lung fibrosis in animals. It is capable of provoking a histologic lung pattern similar to that described in patients undergoing chemotherapy. This pattern includes patchy parenchymal inflammation, epithelial cell injury, epithelial-mesenchymal transition, and activation and differentiation of fibroblasts to myofibroblasts (Della Latta, Cecchettini, Del Ry, & Morales, 2015).

Molecular Mechanisms and Damage Prevention Studies

Understanding the molecular mechanisms of bleomycin-induced lung damage is crucial. Studies have shown that bleomycin damage is mediated by DNA strand scission, leading to the production of free radicals. Research also involves exploring various potential biological molecular factors and therapies for counteracting fibrosis. For instance, antioxidants and iron chelators might be beneficial in mitigating the lung damage caused by bleomycin (Hay, Shahzeidi, & Laurent, 2005); (Nikbakht, Hemmati, Arzi, Mansouri, Rezaie, & Ghafourian, 2015).

Cellular Responses to Bleomycin

Studies in model organisms like Saccharomyces cerevisiae have provided insights into cellular processes that enable cells to evade the lethal effects of bleomycin. This research helps in understanding bleomycin resistance in tumor cells, potentially leading to improvements in therapeutic value (Ramotar & Wang, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

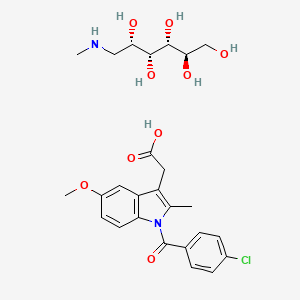

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNLLBXPSWMYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N16O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031986 | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bleomycin acid | |

CAS RN |

37364-66-2 | |

| Record name | Bleomycinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37364-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.